molecular formula C9H14N2O4 B8269717 tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate

tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate

Cat. No.: B8269717
M. Wt: 214.22 g/mol
InChI Key: ADNLCKRUARJETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate: is a chemical compound with the molecular formula C₉H₁₄N₂O₄. It is known for its role in organic synthesis and as a building block in various chemical reactions. This compound is characterized by its tert-butyl carbamate group attached to a pyrrolidinone ring, making it a versatile intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidinone derivative. One common method is the reaction of tert-butyl carbamate with 2,5-dioxopyrrolidin-3-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and as a protecting group for amines .

Biology: In biological research, this compound is used in the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands. Its ability to form stable carbamate linkages makes it valuable in drug design .

Medicine: In medicine, this compound derivatives are explored for their potential therapeutic properties. They are investigated for use in treatments for various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as an intermediate in the synthesis of polymers, agrochemicals, and other high-value products .

Mechanism of Action

The mechanism of action of tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a tert-butyl carbamate group and a pyrrolidinone ring. This structure imparts specific reactivity and stability, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)10-5-4-6(12)11-7(5)13/h5H,4H2,1-3H3,(H,10,14)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNLCKRUARJETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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